2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C12H16BBrO2 and its molecular weight is 282.97. The purity is usually 95%.
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Scientific Research Applications
Solubility and Formulation : It is soluble in common organic solvents and can be supplied in different forms, such as slightly yellow oil or colorless liquid. This characteristic is important for its applications in organic synthesis (Chu, Dai, & Wang, 2010).
Hydrolytic Stability : A study on a related compound, 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, showed an unusual degree of hydrolytic stability, which might be relevant for the stability of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane under similar conditions (Emsley, Freeman, Bates, & Hursthouse, 1989).
Reactivity : The reactivity of similar compounds like 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile has been studied, which might provide insights into the reactivity of this compound (Kuznetsov, Alekseeya, & Gren, 1996).
Structural Analysis : Structural and conformational analyses of similar compounds have been conducted through methods like NMR spectroscopy and X-ray structural analysis. These studies help in understanding the molecular structure and stability of such compounds (Khazhiev et al., 2021).
Application in Organic Synthesis : The compound and its derivatives have potential applications in organic synthesis, such as in Suzuki cross-coupling reactions. This application is crucial for the development of biaryl compounds, which are significant in pharmaceuticals and materials science (Chaumeil, Signorella, & Drian, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJSVCZXPKJRHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.